molecular formula C17H16F3NO2 B5765794 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide

Numéro de catalogue B5765794
Poids moléculaire: 323.31 g/mol
Clé InChI: RRBUEYDZHQWBHX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials as a potential therapeutic agent for B-cell malignancies.

Mécanisme D'action

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide selectively inhibits BTK, which is a key enzyme in the BCR signaling pathway. BTK plays a critical role in B-cell development and activation by mediating downstream signaling events, including the activation of phospholipase Cγ2 (PLCγ2) and the release of intracellular calcium. Inhibition of BTK by 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide blocks these downstream signaling events, leading to the suppression of B-cell activation and proliferation.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide has been shown to induce apoptosis in B-cell lines derived from CLL and MCL patients. In addition, 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide has been shown to inhibit the proliferation of primary CLL cells and reduce the expression of activation markers on CLL cells. 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide has also been shown to inhibit the production of cytokines and chemokines that are involved in the pathogenesis of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide has several advantages as a research tool for studying B-cell malignancies. It is a selective inhibitor of BTK and does not affect other kinases in the BCR signaling pathway. 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide has also shown promising results in preclinical studies and is currently undergoing clinical trials as a potential therapeutic agent for B-cell malignancies.
However, there are also limitations to using 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide in lab experiments. 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide is a small molecule inhibitor and may have limited efficacy in penetrating into solid tumors. In addition, 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide may have off-target effects that could affect the interpretation of experimental results.

Orientations Futures

There are several future directions for the research and development of 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide. One potential application is the use of 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide in combination with other targeted therapies for B-cell malignancies. For example, 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide could be combined with venetoclax, a BCL-2 inhibitor, to enhance the efficacy of both drugs.
Another potential direction is the investigation of 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide may have a role in the treatment of these malignancies, which are also dependent on BCR signaling for their survival.
Conclusion
In conclusion, 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide is a small molecule inhibitor that selectively targets the BTK signaling pathway and has shown promising results in preclinical studies of B-cell malignancies. 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide has several advantages as a research tool, including its selectivity and promising preclinical results. However, there are also limitations to using 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide in lab experiments, and further research is needed to fully understand its potential as a therapeutic agent for B-cell malignancies.

Méthodes De Synthèse

The synthesis of 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The synthesis starts with the reaction of 4-methoxybenzoyl chloride with 3-(trifluoromethyl)benzylamine to form the intermediate compound 2-(4-methoxyphenyl)-N-(3-(trifluoromethyl)benzyl)acetamide. This intermediate is then reacted with acetic anhydride and a catalytic amount of pyridine to form the final product, 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide.

Applications De Recherche Scientifique

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and MCL. In vitro studies have shown that 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide selectively inhibits BTK signaling and induces apoptosis in B-cell lines derived from CLL and MCL patients. In vivo studies have demonstrated that 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide suppresses tumor growth and prolongs survival in mouse models of CLL and MCL.

Propriétés

IUPAC Name

2-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-23-15-7-5-12(6-8-15)10-16(22)21-11-13-3-2-4-14(9-13)17(18,19)20/h2-9H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBUEYDZHQWBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.